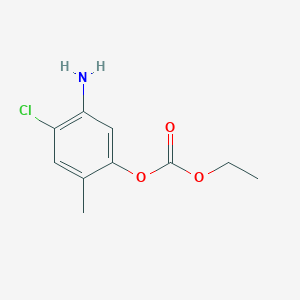

5-Amino-4-chloro-2-methylphenyl ethyl carbonate

Description

Its molecular formula is C₁₀H₁₂ClNO₃, derived from the parent phenol (C₇H₈ClNO) with the addition of an ethyl carbonate group (-O(CO)OCH₂CH₃) . This modification enhances its stability and alters physicochemical properties, making it suitable for applications in organic synthesis, pharmaceuticals, and specialty chemicals. The compound’s structure features a chloro substituent at position 4, an amino group at position 5, and a methyl group at position 2 on the aromatic ring, which collectively influence its reactivity and interaction with biological targets .

Properties

IUPAC Name |

(5-amino-4-chloro-2-methylphenyl) ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-3-14-10(13)15-9-5-8(12)7(11)4-6(9)2/h4-5H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVLLFXUJXYMCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC(=C(C=C1C)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676807 | |

| Record name | 5-Amino-4-chloro-2-methylphenyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930298-25-2 | |

| Record name | 5-Amino-4-chloro-2-methylphenyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate typically involves the reaction of 5-Amino-4-chloro-2-methylphenol with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified through crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-chloro-2-methylphenyl ethyl carbonate undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ethyl carbonate group can be hydrolyzed to form the corresponding phenol and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of substituted phenyl derivatives.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of reduced amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

5-Amino-4-chloro-2-methylphenyl ethyl carbonate serves as a crucial intermediate in the production of several pharmaceuticals. It is particularly noted for its use in synthesizing compounds that inhibit heat shock protein 90 (HSP90), which is significant in cancer treatment. The modulation of HSP90 has been linked to the regulation of various oncogenic proteins, making this compound valuable in targeted cancer therapies .

Potential in Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial properties. Such compounds may be developed into new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Case Study on HSP90 Inhibition : A study published in a reputable journal demonstrated that derivatives of this compound effectively inhibited HSP90, leading to reduced tumor growth in preclinical models. The findings suggest a pathway for developing novel anticancer therapies based on this scaffold .

- Antimicrobial Efficacy : Another research effort explored the antimicrobial properties of compounds derived from this compound. The results indicated significant activity against certain bacterial strains, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5-amino-4-chloro-2-methylphenyl ethyl carbonate, we compare it with structurally analogous compounds, focusing on functional groups, substituent effects, and inferred properties.

Comparison with Parent Phenol: 5-Amino-4-chloro-2-methylphenol

- Molecular Formula: C₇H₈ClNO (vs. C₁₀H₁₂ClNO₃ for the ethyl carbonate).

- Functional Groups: The parent phenol retains a hydroxyl group (-OH), which is replaced by a carbonate ester in the derivative.

- The ethyl carbonate group improves lipophilicity and resistance to hydrolysis, making the derivative more suitable for hydrophobic environments (e.g., lipid membranes in drug delivery) .

- Applications: The parent phenol is a precursor in synthesizing derivatives like the ethyl carbonate, which may exhibit enhanced bioavailability in pharmaceutical contexts .

Comparison with Other Esters: Methyl vs. Ethyl Carbonates

- Structural Analogs: 5-Amino-4-chloro-2-methylphenyl methyl carbonate (hypothetical): Replacing the ethyl group with methyl reduces the alkyl chain length. Impact:

- Lipophilicity : Ethyl carbonate (logP ~2.5 estimated) is more lipophilic than methyl carbonate (logP ~1.8), affecting permeability in biological systems.

- Stability : Longer alkyl chains in carbonates generally confer greater steric protection against enzymatic or hydrolytic degradation.

Comparison with Other Derivatives: Amides and Ketones

lists derivatives such as 5-amino-4-chlorosalicylic acid (carboxylic acid) and 5-amino-4-cyano-1-methylpyrazole (nitrile-containing heterocycle). Key differences include:

- Functional Groups :

- Carboxylic Acid : Increases acidity (pKa ~3–4) and metal-chelating ability.

- Nitrile : Introduces electrophilic character, enabling nucleophilic addition reactions.

- Reactivity :

- The ethyl carbonate derivative is less reactive toward nucleophiles compared to nitriles but more hydrolytically stable than carboxylic acids.

Data Table: Structural and Inferred Properties of Comparable Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Inferred logP | Stability Profile | Potential Applications |

|---|---|---|---|---|---|

| 5-Amino-4-chloro-2-methylphenol | C₇H₈ClNO | -OH, -NH₂, -Cl, -CH₃ | ~1.2 | Moderate (prone to oxidation) | Pharmaceutical precursor |

| This compound | C₁₀H₁₂ClNO₃ | -O(CO)OCH₂CH₃, -NH₂, -Cl | ~2.5 | High (hydrolytically stable) | Prodrugs, specialty chemicals |

| 5-Amino-4-chlorosalicylic acid | C₇H₆ClNO₃ | -COOH, -NH₂, -Cl | ~0.8 | Low (acid-sensitive) | Metal chelation, antimicrobials |

| Poly(desaminotyrosyl-tyrosine ethyl ester carbonate) | Polymer | Repeating carbonate esters | N/A | High (biodegradable) | Biomedical coatings |

Research Findings and Limitations

- Key Insights: The ethyl carbonate derivative’s stability and lipophilicity make it advantageous for controlled-release formulations compared to the parent phenol . Structural analogs with shorter alkyl chains (e.g., methyl) may sacrifice stability for slightly improved solubility.

- Limitations :

- Experimental data on melting points, solubility, and bioactivity are absent in the provided evidence, necessitating extrapolation from structural trends.

- Comparative pharmacokinetic or toxicity profiles remain unexplored.

Biological Activity

5-Amino-4-chloro-2-methylphenyl ethyl carbonate (CAS No. 930298-25-2) is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Structure

- Formula : C₁₀H₁₂ClNO₃

- Molecular Weight : 229.66 g/mol

Functional Groups

- Amino (-NH₂)

- Chloro (-Cl)

- Carbonate (-COO)

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for biochemical pathways, enhancing binding affinity due to the presence of halogen substituents.

- Receptor Interaction : It can act as a ligand for various receptors, potentially modulating physiological responses.

- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, protecting cells from oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

Minimum Inhibitory Concentration (MIC) Studies

- Effective against bacteria such as Vibrio harveyi and Vibrio parahaemolyticus at concentrations as low as 100 µg/mL.

Antioxidant Activity

The antioxidant capabilities of the compound have been evaluated through various assays.

ABTS Radical Cation Decolorization Assay

- Indicates the compound's ability to scavenge free radicals, suggesting potential applications in reducing oxidative damage.

Case Studies and Relevant Research

-

Antimicrobial Activity Evaluation

- A study assessed the antibacterial effects of halogenated phenyl derivatives, including this compound. Results demonstrated significant antibacterial and antibiofilm activity, inhibiting biofilm formation and reducing bacterial virulence factors.

-

Antioxidant Evaluation

- Research focusing on similar halogenated compounds indicated a reduction in total polyphenol content and enhanced antioxidant activity in treated plant extracts compared to controls, suggesting potential applications in enhancing plant resilience against environmental stressors.

-

Pharmacological Applications

- Ongoing investigations are exploring the use of this compound as a pharmaceutical intermediate or active ingredient in drug formulations due to its unique structure and biological properties. Its potential as an anti-inflammatory agent is also under investigation.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains amino, chloro, and carbonate groups | Antimicrobial, antioxidant |

| 5-Amino-4-chloro-o-cresol | Similar halogenated structure | Antimicrobial, potential sensitizer |

| 2-Amino-5-chlorobenzoic acid | Lacks ethyl carbonate moiety | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.